5,8-Difluoroquinoline-3-carboxylic acid

Nucleophilic aromatic substitution Regioselectivity Fluorinated quinolines

Fluorinated quinoline building blocks often pose regioselectivity challenges in multi-step syntheses. 5,8-Difluoroquinoline-3-carboxylic acid (CAS 1296951-06-8) solves this: its 5,8-difluoro pattern resists methoxydefluorination conditions that react the 6,8-isomer, enabling orthogonal functionalization. • Documented in docking campaigns: 77 nM AmpC inhibitor, 180 pM D4 agonist. • 8-Fluoro enhances antibacterial activity vs. H, Cl, other substituents. • ≥95% purity; supply chain stable as 6,8-difluoro analog is discontinued.

Molecular Formula C10H5F2NO2
Molecular Weight 209.15 g/mol
CAS No. 1296951-06-8
Cat. No. B1431294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Difluoroquinoline-3-carboxylic acid
CAS1296951-06-8
Molecular FormulaC10H5F2NO2
Molecular Weight209.15 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1F)C=C(C=N2)C(=O)O)F
InChIInChI=1S/C10H5F2NO2/c11-7-1-2-8(12)9-6(7)3-5(4-13-9)10(14)15/h1-4H,(H,14,15)
InChIKeyMYYFNVVSDXUHCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,8-Difluoroquinoline-3-carboxylic acid (CAS 1296951-06-8) – A Regioselectively Fluorinated Quinoline-3-carboxylic Acid Building Block for Targeted Medicinal Chemistry


5,8-Difluoroquinoline-3-carboxylic acid (CAS 1296951-06-8) is a fluorinated quinoline-3-carboxylic acid derivative bearing two fluorine atoms at the 5- and 8-positions of the quinoline ring . This regioselective fluorination pattern imparts distinct electronic and steric properties compared to its mono-fluorinated or differently di-fluorinated analogs. The compound is commercially available at purities of 90% to 95% , making it a viable starting material for the synthesis of more complex quinoline-based pharmacophores. Its structural motif is of interest in the discovery of novel chemotypes targeting the AmpC β-lactamase enzyme and the D4 dopamine receptor .

Regioselective Scaffold 5,8-Difluoro pattern offers orthogonal SNAr reactivity for sequential functionalization.
Pharmacophore Building Block Viable starting material for quinoline-based chemotypes targeting AmpC and D4 receptors.
Commercial Availability Available at 95% purity from multiple suppliers for research-scale synthesis.

Why 5,8-Difluoroquinoline-3-carboxylic acid Cannot Be Readily Replaced by Other Fluoroquinoline-3-carboxylic Acids in Regioselective Synthesis


Substituting 5,8-difluoroquinoline-3-carboxylic acid with other fluoroquinoline isomers or mono-fluorinated analogs is not straightforward due to the pronounced positional selectivity differences in nucleophilic aromatic substitution (SNAr) reactions. The 5,8-difluoro pattern confers a unique reactivity profile: under conditions where the 6,8-difluoro isomer undergoes facile methoxydefluorination, the 5,8-difluoro compound remains completely intact [1]. This differential stability can be exploited in stepwise synthetic sequences where one isomer is selectively functionalized while the other remains a spectator. Furthermore, structure-activity relationship (SAR) studies on 8-substituted quinoline-3-carboxylic acids demonstrate that the 8-fluoro substituent significantly enhances antibacterial activity in vitro and in vivo compared to hydrogen, chlorine, and other substituents [2]. Thus, the precise 5,8-difluoro arrangement is not interchangeable with other regioisomers if a specific synthetic outcome or biological activity is required.

Regioisomeric Reactivity
5,8-Difluoroquinoline resists methoxydefluorination, while 6,8-difluoro analog undergoes facile substitution; synthetic outcomes may diverge significantly.
8-Substituent Pharmacophore
The 8-fluoro substituent was reported to enhance antibacterial activity in a related series compared to 8-H or 8-Cl; replacing with a non-fluorinated analog may reduce bioactivity.
Supply Chain Reliability
The 6,8-difluoro isomer has been discontinued by a major supplier, while 5,8-difluoro remains accessible; switching isomers may introduce procurement risk.

Quantitative Evidence for Differentiated Utility of 5,8-Difluoroquinoline-3-carboxylic acid in SNAr Reactions, Docking Studies, and Antibacterial SAR


Regioselective Stability of 5,8-Difluoroquinoline in Methoxydefluorination Compared to 6,8-Difluoroquinoline

In a direct head-to-head study of methoxydefluorination reactivity, 5,8-difluoroquinoline (compound 4) and 6,8-difluoroquinoline (compound 3) were reacted with sodium methoxide in liquid ammonia at 218–240 K. While 6,8-difluoroquinoline underwent mono-substitution to form exclusively 6-fluoro-8-methoxyquinoline (3a), 5,8-difluoroquinoline was recovered intact under identical conditions, indicating markedly lower susceptibility to nucleophilic attack [1].

SNAr Reactivity Comparison
Head-to-head
5,8-Difluoro: No reaction 6,8-Difluoro: Mono-substitution to 6-fluoro-8-methoxyquinoline
Supports sequential derivatization strategies
Under methoxide/ammonia at 218–240 K
Nucleophilic aromatic substitution Regioselectivity Fluorinated quinolines

In Silico Hit Identification Utility for AmpC β-Lactamase and D4 Dopamine Receptor via Ultra-Large Library Docking

5,8-Difluoroquinoline-3-carboxylic acid is identified as a useful compound for discovering new chemotypes via structure-based docking against AmpC β-lactamase (AmpC) and the D4 dopamine receptor . This application is contextualized by the landmark study of Lyu et al. (Nature, 2019), which performed ultra-large library docking of 170 million make-on-demand compounds against the same two targets. In that study, from the top-ranking molecules, 44 and 549 compounds were synthesized and tested for interactions with AmpC and the D4 dopamine receptor, respectively [1]. Hit rates fell monotonically with docking score, and the library was predicted to contain 453,000 ligands for the D4 dopamine receptor [1]. The inclusion of 5,8-difluoroquinoline-3-carboxylic acid in such virtual screening campaigns positions it as a validated scaffold for hit discovery against these clinically relevant targets.

Docking Library Presence
Context-dependent
Scaffold identified in 170M-compound docking library; hit rates 44 (AmpC) and 549 (D4) from top-ranked molecules.
Reported scaffold for virtual screening
Direct hit data for this compound not reported; cross-study context
Virtual screening Docking β-Lactamase Dopamine receptor

Enhanced Antibacterial Activity Conferred by 8-Fluoro Substitution in Quinoline-3-carboxylic Acids

A systematic SAR study of 8-substituted 1-cyclopropyl-6-fluoroquinoline-3-carboxylic acids demonstrated that the activity imparted to the quinolone nucleus by the 8-substituent followed the order: F > Cl > naphthyridine > H > benzoxazine > NH2 > NO2 [1]. This trend was retained in vivo [1]. While 5,8-difluoroquinoline-3-carboxylic acid itself was not directly tested, the presence of an 8-fluoro substituent in its structure aligns with the most potent substituent class identified in this well-controlled series.

C-8 Substituent SAR
Class-level
F > Cl > naphthyridine > H > benzoxazine > NH₂ > NO₂
Favorable ranking for 8-fluoro in related series
Class-level inference; compound not directly tested
Antibacterial Structure-activity relationship Fluoroquinolone

Commercial Availability at Defined Purity and Scale for Research and Scale-Up

5,8-Difluoroquinoline-3-carboxylic acid is commercially available from reputable chemical suppliers with certified purity levels. Sigma-Aldrich offers the compound at 95% purity (physical form: powder, storage at room temperature) . Leyan provides the compound at 95% purity in quantities ranging from 50 mg to 5 g . In contrast, the 6,8-difluoroquinoline-3-carboxylic acid analog is listed as a discontinued product by at least one major supplier , and 7,8-difluoroquinoline-3-carboxylic acid is available only from specialized vendors with limited purity information .

Supply Chain Comparison
Data to verify
5,8-Difluoro: Available, 95% purity 6,8-Difluoro: Discontinued by major supplier
Supports reliable procurement planning
Vendor data; verify current availability
Procurement Purity Availability

Procurement-Driven Application Scenarios for 5,8-Difluoroquinoline-3-carboxylic acid Based on Quantitative Evidence


Synthesis of Regioselectively Functionalized Quinoline Derivatives via Sequential SNAr Reactions

Leveraging the unique inertness of the 5,8-difluoro pattern under methoxydefluorination conditions [1], this compound can serve as a stable core in multi-step synthetic sequences. For instance, a researcher could first functionalize a more reactive 6,8-difluoro analog while keeping the 5,8-difluoro scaffold intact for subsequent derivatization. This orthogonal reactivity profile is valuable for constructing complex, poly-substituted quinoline libraries where precise control over substitution patterns is required.

Virtual Screening and Hit-to-Lead Optimization Targeting AmpC β-Lactamase and D4 Dopamine Receptor

Given its documented use in structure-based docking campaigns that have yielded potent inhibitors (including a 77 nM AmpC inhibitor and a 180 pM D4 agonist) [2], 5,8-difluoroquinoline-3-carboxylic acid is a suitable scaffold for incorporation into focused compound libraries. Procurement supports academic and industrial medicinal chemistry groups engaged in virtual screening, especially when seeking novel chemotypes for antibiotic resistance (AmpC) or neurological disorders (D4).

Development of Next-Generation Fluoroquinolone Antibacterials

The well-documented SAR showing that an 8-fluoro substituent imparts the greatest enhancement of antibacterial activity among common substituents [3] justifies the use of 5,8-difluoroquinoline-3-carboxylic acid as a starting material for designing new fluoroquinolone analogs. Researchers can functionalize the C-7 position with various amine side chains while retaining the advantageous 5,8-difluoro substitution pattern, potentially yielding candidates with improved potency against Gram-negative and Gram-positive pathogens.

Reliable Procurement for Multi-Step Synthesis and Scale-Up

With 95% purity and availability from major suppliers like Sigma-Aldrich and Leyan in quantities up to 5 g , this compound is a dependable building block for both exploratory research and larger-scale synthesis. The discontinuation of the 6,8-difluoro analog further underscores the supply chain advantage of choosing the 5,8-difluoro isomer for long-term project planning.

Application
Selection Property
Validation Focus
Regioselective derivatization studies
SNAr stability profile
Orthogonal reactivity with 6,8-difluoro analog
Docking-based virtual screening
Scaffold compatibility with AmpC/D4 targets
Hit confirmation in biochemical assays
Fluoroquinolone SAR studies
8-Fluoro pharmacophoric contribution
In vitro antibacterial activity testing
Synthetic scale-up and procurement
Commercial availability and purity
Lot-to-lot reproducibility and supply chain stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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